Cas no 1263377-05-4 (Methyl 5-bromo-2-chloro-3-methylbenzoate)
Methyl 5-bromo-2-chloro-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 5-bromo-2-chloro-3-methylbenzoate
- Methyl 5-Bromo-2-chloro-3-methylbenzoate
- CS-0318643
- MFCD18379814
- 1263377-05-4
- methyl5-bromo-2-chloro-3-methylbenzoate
- Methyl 5-bromo-2-chloro-3-methylbenzoate
-
- MDL: MFCD18379814
- Inchi: 1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
- InChI Key: UHANDWUFYMCSFF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OC)C(=C(C)C=1)Cl
Computed Properties
- Exact Mass: 261.93962g/mol
- Monoisotopic Mass: 261.93962g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3
Methyl 5-bromo-2-chloro-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 062770-250mg |
Methyl 5-Bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 250mg |
£446.00 | 2022-03-01 | |
| Fluorochem | 062770-1g |
Methyl 5-Bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 1g |
£679.00 | 2022-03-01 | |
| Fluorochem | 062770-5g |
Methyl 5-Bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 5g |
£2037.00 | 2022-03-01 | |
| Alichem | A019104403-250mg |
Methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 250mg |
435.60 USD | 2021-06-17 | |
| Alichem | A019104403-1g |
Methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 1g |
1,000.91 USD | 2021-06-17 | |
| 1PlusChem | 1P00A0MJ-250mg |
Methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 94% | 250mg |
$375.00 | 2025-02-25 | |
| 1PlusChem | 1P00A0MJ-1g |
Methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 94% | 1g |
$752.00 | 2025-02-25 | |
| 1PlusChem | 1P00A0MJ-5g |
Methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 94% | 5g |
$3532.00 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1261582-100mg |
methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 100mg |
$205 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261582-250mg |
methyl 5-bromo-2-chloro-3-methylbenzoate |
1263377-05-4 | 95% | 250mg |
$325 | 2025-02-19 |
Methyl 5-bromo-2-chloro-3-methylbenzoate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Methyl 5-bromo-2-chloro-3-methylbenzoate
Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS No. 1263377-05-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 5-bromo-2-chloro-3-methylbenzoate, identified by its unique Chemical Abstracts Service number CAS No. 1263377-05-4, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, featuring a benzoate core substituted with bromine, chlorine, and methyl groups, serves as a crucial building block in the development of various therapeutic agents. Its structural attributes make it particularly valuable for constructing complex molecular frameworks, enabling the synthesis of novel drugs with enhanced pharmacological properties.
The benzoate moiety in Methyl 5-bromo-2-chloro-3-methylbenzoate is a well-established pharmacophore in medicinal chemistry, contributing to the lipophilicity and metabolic stability of drug candidates. The presence of halogen atoms, specifically bromine and chlorine, further enhances its utility by providing reactive sites for further functionalization. This makes the compound an indispensable tool for synthetic chemists aiming to develop molecules with targeted biological activities.
In recent years, the demand for Methyl 5-bromo-2-chloro-3-methylbenzoate has surged due to its application in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have highlighted its role in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The brominated and chlorinated aromatic ring allows for selective modifications, enabling the creation of highly specific inhibitors with minimal off-target effects.
One of the most compelling aspects of Methyl 5-bromo-2-chloro-3-methylbenzoate is its versatility in cross-coupling reactions. These reactions are fundamental to modern organic synthesis, particularly in constructing biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). The compound's reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings makes it an excellent precursor for generating complex heterocyclic systems. Such systems are often found in drugs that exhibit potent biological activity.
Recent advancements in drug discovery have underscored the importance of Methyl 5-bromo-2-chloro-3-methylbenzoate in the development of antiviral and antibacterial agents. The ability to introduce diverse functional groups into its structure allows for the creation of molecules that can interact with viral enzymes or bacterial cell walls effectively. For example, researchers have utilized this compound to synthesize derivatives that inhibit protease enzymes involved in viral replication, offering promising leads for new antiviral therapies.
The synthetic pathways involving Methyl 5-bromo-2-chloro-3-methylbenzoate are also noteworthy. Its preparation typically involves bromination and chlorination of a methyl-substituted benzoic acid derivative, followed by esterification. These steps highlight the compound's role as a key intermediate that bridges simple starting materials to complex drug candidates. The efficiency and scalability of these synthetic routes have made Methyl 5-bromo-2-chloro-3-methylbenzoate a preferred choice for industrial applications.
From a regulatory perspective, Methyl 5-bromo-2-chloro-3-methylbenzoate benefits from well-established safety profiles, which is crucial for pharmaceutical applications. Its stability under various reaction conditions and low toxicity make it suitable for large-scale production without significant concerns regarding environmental or occupational hazards. This has facilitated its widespread use in both academic research and industrial settings.
The future prospects of Methyl 5-bromo-2-chloro-3-methylbenzoate are promising, given the ongoing innovation in medicinal chemistry. As new diseases emerge and existing treatments face challenges such as resistance, the need for novel drug candidates will only increase. The compound's adaptability in synthetic chemistry ensures that it will remain a cornerstone in the development pipeline for years to come. Researchers continue to explore its potential in areas beyond traditional pharmaceuticals, including agrochemicals and materials science.
In conclusion, Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS No. 1263377-05-4) is a multifaceted intermediate with significant implications for modern drug discovery. Its structural features and reactivity make it an invaluable asset for synthetic chemists working on diverse therapeutic targets. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical innovation.
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